![molecular formula C27H23ClN4O2 B3032329 1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl- CAS No. 143699-06-3](/img/structure/B3032329.png)
1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-
Overview
Description
“1H-Pyrazol-5-ol, 4,4’-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-]” is a chemical compound that has been studied for its various potential applications . It is a derivative of pyrazole, a heterocyclic compound that has attracted attention due to its diverse biological activities .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, one method involves the use of a magnetically separable nanocatalyst for the solvent-free preparation of 4,4’- (arylmethylene)-bis (3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives from 3-methyl-1-phenyl-1H-pyrazol-5 (4H)-one and arylaldehydes . Another method involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes using 1,3-disulfonic acid imidazolium tetrachloroaluminate .Molecular Structure Analysis
The molecular structure of this compound can be characterized using various spectroscopic techniques. For instance, the structures of synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For example, the catalytic performance of a certain nanomaterial was examined for the synthesis of 4,4’- (arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the yield, color, melting point, and NMR data of a similar compound were reported .Scientific Research Applications
Corrosion Inhibition in the Petroleum Industry
1H-Pyrazol-5-ol derivatives have been investigated for their potential in corrosion inhibition, particularly for N80 steel used in the petroleum industry. A study by Singh et al. (2020) explored the synthesis of 4,4’-((4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) and its analogs, demonstrating their effectiveness in mitigating corrosion in a 15% HCl environment, common in oil well acidizing processes. This was achieved through various analytical techniques including electrochemical methods and surface analysis (Singh, Ansari, Quraishi, & Kaya, 2020).
Antibacterial Activity
Derivatives of 1H-Pyrazol-5-ol, such as those synthesized by Bhavanarushi et al. (2013), have shown promising antibacterial activity. The study synthesized compounds using a tandem Knoevenagel–Michael reaction and tested them against various bacterial strains. Compounds with trifluromethyl groups exhibited notably high antibacterial activity (Bhavanarushi, Kanakaiah, Bharath, Gangagnirao, & Vatsala Rani, 2013).
Green Chemistry and Synthesis Efficiency
The synthesis of 1H-Pyrazol-5-ol derivatives has been a focus in the field of green chemistry. Mosaddegh et al. (2017) reported a highly efficient and environmentally friendly synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) using Ce(SO4)2.4H2O as a catalyst. This method offers advantages such as high yields, short reaction times, and minimal environmental impact (Mosaddegh, Islami, & Shojaie, 2017).
Antioxidant and Anticancer Properties
Research has also explored the potential of 1H-Pyrazol-5-ol derivatives in medicinal applications. For instance, a study by Gouda et al. (2016) investigated the antioxidant properties of these compounds, finding them to exhibit significant activity in protecting against DNA damage. Additionally, several derivatives were evaluated for their anticancer properties, with some showing promising results against specific cancer cell lines (Gouda, Al-Balawi, & Abu‐Hashem, 2016).
properties
IUPAC Name |
4-[(4-chlorophenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2/c1-17-23(26(33)31(29-17)21-9-5-3-6-10-21)25(19-13-15-20(28)16-14-19)24-18(2)30-32(27(24)34)22-11-7-4-8-12-22/h3-16,25,29-30H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEHMVQCGXFSOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)C4=C(NN(C4=O)C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389329 | |
Record name | 1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl- | |
CAS RN |
143699-06-3 | |
Record name | 1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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